1-[4-(Hexyloxy)phenyl]-3-(thiomorpholin-4-yl)pyrrolidine-2,5-dione
Description
1-[4-(Hexyloxy)phenyl]-3-(thiomorpholin-4-yl)pyrrolidine-2,5-dione is a compound that belongs to the class of pyrrolidine-2,5-diones. These compounds are known for their versatile applications in medicinal chemistry due to their unique structural features and biological activities
Properties
IUPAC Name |
1-(4-hexoxyphenyl)-3-thiomorpholin-4-ylpyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O3S/c1-2-3-4-5-12-25-17-8-6-16(7-9-17)22-19(23)15-18(20(22)24)21-10-13-26-14-11-21/h6-9,18H,2-5,10-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRHVLZYZCVQAQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCSCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[4-(Hexyloxy)phenyl]-3-(thiomorpholin-4-yl)pyrrolidine-2,5-dione typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be constructed from various cyclic or acyclic precursors.
Introduction of the Hexyloxyphenyl Group: The hexyloxyphenyl group can be introduced through nucleophilic substitution reactions.
Incorporation of the Thiomorpholine Moiety: The thiomorpholine moiety can be introduced via nucleophilic substitution or addition reactions involving thiomorpholine and suitable electrophilic intermediates.
Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
1-[4-(Hexyloxy)phenyl]-3-(thiomorpholin-4-yl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-[4-(Hexyloxy)phenyl]-3-(thiomorpholin-4-yl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity.
Receptor Binding: The compound may interact with cellular receptors, modulating signal transduction pathways and cellular responses.
Pathway Modulation: The compound can influence various biochemical pathways, leading to changes in cellular metabolism and function.
Comparison with Similar Compounds
1-[4-(Hexyloxy)phenyl]-3-(thiomorpholin-4-yl)pyrrolidine-2,5-dione can be compared with other similar compounds, such as:
1-[4-(Hexyloxy)phenyl]-3-(4-methoxypiperidin-1-yl)pyrrolidine-2,5-dione: This compound has a methoxypiperidine moiety instead of a thiomorpholine moiety, which may result in different biological activities and chemical properties.
1,4-Bis(4-(hexyloxy)phenyl)-3,6-di(thiophen-2-yl)pyrrolo[3,2-b]pyrrole-2,5-dione: This compound contains a pyrrolo[3,2-b]pyrrole-2,5-dione core with thiophene substituents, offering distinct electronic and photophysical properties.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts unique chemical reactivity and potential biological activities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
